molecular formula C8H4Br2F4 B2367754 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 2092564-82-2

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No. B2367754
CAS RN: 2092564-82-2
M. Wt: 335.922
InChI Key: SFPJWCFHHZTZCK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2092564-82-2 . It has a molecular weight of 335.92 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide are not detailed in the searched resources, it is known that benzylic bromides can typically react via an SN1 or SN2 pathway . The exact pathway would depend on the specific reaction conditions and other reactants involved.


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide has a boiling point of 69 °C/4 mmHg and a density of 1.565 g/mL at 25 °C . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, with its TFM group, can be used in the synthesis of these drugs .

Development of Anti-Neuroinflammatory Drugs

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be used in the development of potential anti-neuroinflammatory drugs . These drugs aim to inhibit Nuclear factor kappa B (NF-кB), offering a new therapeutic strategy for the treatment of neuroinflammatory diseases .

Synthesis of Flocoumafen

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be used in the preparation of flocoumafen , a potent anticoagulant rodenticide.

Development of Reverse Transcriptase Inhibitors

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide could be used in the development of reverse transcriptase inhibitors .

Synthesis of Fluorine-Containing Compounds

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, with its fluorine atoms, can be used in the synthesis of these compounds .

Development of Drugs for Various Diseases and Disorders

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores . This suggests that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide could be used in the development of drugs for various diseases and disorders .

Safety and Hazards

The safety information available indicates that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that the compound is a liquid at ambient temperature . Its boiling point is 188.3±35.0℃ (760 Torr), and it has a density of 1.640±0.06 g/cm3 (20 ºC 760 Torr) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a significant outcome in the field of organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is influenced by environmental factors such as temperature and pressure . It’s also sensitive to the presence of inert gases like nitrogen or argon . These factors can affect the compound’s stability, efficacy, and the overall success of the Suzuki–Miyaura cross-coupling reaction .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPJWCFHHZTZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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